A Technical Guide to the Physicochemical Properties of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid
A Technical Guide to the Physicochemical Properties of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid
Introduction
5-Oxo-1-propylpyrrolidine-3-carboxylic acid is a heterocyclic organic compound belonging to the pyrrolidinone family. This class of compounds is of significant interest in medicinal chemistry and materials science due to the presence of a lactam ring, a carboxylic acid group, and a variable N-substituent, which in this case is a propyl group. These functional groups impart a unique combination of polarity, hydrogen bonding capability, and lipophilicity, making the study of its physical properties essential for applications in drug design, formulation, and chemical synthesis. Understanding properties such as solubility, acidity (pKa), and melting point is critical for predicting the compound's behavior in biological systems and for designing efficient purification and handling protocols.
This guide provides a comprehensive overview of the core physical properties of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid. Where direct experimental data is not publicly available, this document outlines the established methodologies for their determination, grounded in authoritative protocols, and provides expected values based on the analysis of its chemical structure and analogous compounds.
Core Physicochemical Characteristics
A summary of the fundamental properties of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid is presented below. These values are foundational for any experimental work involving this molecule.
| Property | Data | Source / Method |
| Molecular Formula | C₈H₁₃NO₃ | Calculated |
| Molecular Weight | 187.20 g/mol | Calculated |
| CAS Number | 208118-23-4 | Chemical Supplier Data[1] |
| Physical Form | Solid | Predicted based on analogs[2][3] |
| pKa (Carboxylic Acid) | ~4-5 | Estimated[4][5] |
| Solubility | Varies | See Section 3 |
Molecular Structure and Stereochemistry
The molecular structure dictates the entirety of the compound's physical and chemical behavior. The central feature is a five-membered pyrrolidinone ring, with a propyl group attached to the nitrogen atom and a carboxylic acid at the C-3 position.
Caption: 2D Structure of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid.
The carbon atom at the C-3 position is a chiral center. Therefore, the compound can exist as two enantiomers, (R)- and (S)-, or as a racemic mixture. The specific stereoisomer will influence properties such as melting point and optical rotation, and critically, its biological activity. It is imperative for researchers to characterize the stereochemistry of their sample.
Solubility Profile: A Predictive Analysis
The solubility of a compound is a critical parameter for its use in solution-based assays, formulations, and as a reactant in synthesis. The structure of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid, containing both a polar carboxylic acid and a lactam group, alongside a nonpolar N-propyl chain, suggests a nuanced solubility profile.
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Aqueous Solubility : The carboxylic acid and lactam functionalities can engage in hydrogen bonding with water, suggesting some degree of aqueous solubility[6]. However, the three-carbon alkyl chain increases lipophilicity, which will limit its solubility compared to the unsubstituted parent compound, 5-oxopyrrolidine-3-carboxylic acid[6][7]. Aqueous solubility is expected to be highly pH-dependent; in basic media (pH > pKa), the compound will deprotonate to form a carboxylate salt, which is significantly more water-soluble.
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Organic Solvent Solubility : The presence of the hydrocarbon propyl group and the overall molecular structure suggests good solubility in polar organic solvents like ethanol, methanol, DMSO, and DMF[6]. Solubility in nonpolar solvents like hexane is expected to be low.
Experimental Protocol for Solubility Determination
A robust method for determining thermodynamic solubility is the shake-flask method, which measures the concentration of a saturated solution at equilibrium.
Objective: To determine the solubility of the compound in a given solvent at a specified temperature.
Materials:
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5-Oxo-1-propylpyrrolidine-3-carboxylic acid
-
Selected solvent (e.g., pH 7.4 phosphate buffer, ethanol)
-
Scintillation vials or screw-capped tubes
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Analytical balance
-
Filtration device (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial, ensuring that a significant amount will remain undissolved. This is a critical step to guarantee saturation[8].
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Seal the vial and place it in a shaker within an incubator set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The rate of dissolution decreases as the solution approaches saturation, so adequate time is crucial[8].
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant. Immediately filter it through a syringe filter to remove all undissolved particles. This step is vital to avoid artificially inflating the concentration measurement.
-
Quantification: Dilute the filtered sample into a suitable mobile phase and analyze its concentration using a pre-validated analytical method (e.g., HPLC).
-
Calculation: The solubility is calculated based on the measured concentration and any dilution factors used.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Acidity and pKa
The carboxylic acid group is the primary acidic center in the molecule. The acid dissociation constant (pKa) is a measure of its tendency to donate a proton in solution.
Significance: The pKa value is paramount for predicting the ionization state of the molecule at a given pH. This affects its solubility, lipophilicity, membrane permeability, and receptor-binding interactions. For carboxylic acids, the typical pKa range is between 4 and 5[4]. The electron-withdrawing nature of the adjacent lactam carbonyl group may slightly lower the pKa compared to a simple alkyl carboxylic acid. At physiological pH (~7.4), the carboxylic acid will be almost entirely deprotonated and negatively charged.
Experimental Protocol for pKa Determination via Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values by monitoring pH changes upon the addition of a titrant.[9][10]
Objective: To determine the pKa of the carboxylic acid functional group.
Materials:
-
5-Oxo-1-propylpyrrolidine-3-carboxylic acid
-
Calibrated pH meter and electrode
-
Automated titrator or burette
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Deionized, CO₂-free water
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of CO₂-free deionized water. If aqueous solubility is low, a co-solvent like methanol or DMSO may be used, though this can slightly alter the apparent pKa.
-
Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.
-
Titration: Begin stirring and record the initial pH. Add small, precise increments of the standardized NaOH solution. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). This will generate a sigmoidal titration curve[10].
-
pKa Determination: The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. This point corresponds to the inflection point of the sigmoid curve. Mathematically, it can be found by identifying the maximum of the first derivative of the titration curve (ΔpH/ΔV).
Thermal Properties: Melting and Boiling Points
Thermal properties are key indicators of purity and molecular forces.
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Melting Point: As a solid at room temperature, the compound will have a distinct melting point. Carboxylic acids exhibit strong intermolecular hydrogen bonding, often forming dimers, which leads to higher melting points compared to other functional groups of similar molecular weight[6][11]. The melting point is a sharp, well-defined range for a pure crystalline substance and is an essential criterion for quality control.
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Boiling Point: Carboxylic acids also have exceptionally high boiling points due to strong hydrogen bonding[11]. However, determining the boiling point of this compound may be challenging as it could be prone to decomposition at elevated temperatures before boiling, a common trait for complex organic molecules.
Conclusion
The physical properties of 5-Oxo-1-propylpyrrolidine-3-carboxylic acid are governed by the interplay between its polar carboxylic acid and lactam groups and its nonpolar N-propyl substituent. This structure confers moderate and pH-dependent aqueous solubility, good solubility in polar organic solvents, and an acidic pKa typical of carboxylic acids. While specific experimental values for melting point and boiling point require empirical determination, established protocols are available for rigorously characterizing these essential parameters. The methodologies and predictive analyses provided in this guide serve as a foundational resource for researchers, enabling informed decisions in the handling, formulation, and application of this versatile chemical scaffold.
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